molecular formula C8H5ClF5NO B2679784 2-(chloromethyl)-5-(pentafluoroethoxy)pyridine CAS No. 2411298-68-3

2-(chloromethyl)-5-(pentafluoroethoxy)pyridine

Cat. No.: B2679784
CAS No.: 2411298-68-3
M. Wt: 261.58
InChI Key: BHWFAMSMUWMDAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(chloromethyl)-5-(pentafluoroethoxy)pyridine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-5-(pentafluoroethoxy)pyridine typically involves the reaction of 2-chloromethylpyridine with pentafluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-5-(pentafluoroethoxy)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different oxidation products.

    Reduction Reactions: The compound can be reduced under specific conditions to yield reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(chloromethyl)-5-(pentafluoroethoxy)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-5-(pentafluoroethoxy)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(chloromethyl)pyridine: Lacks the pentafluoroethoxy group, resulting in different chemical properties.

    5-(pentafluoroethoxy)pyridine: Lacks the chloromethyl group, leading to different reactivity.

    2-(bromomethyl)-5-(pentafluoroethoxy)pyridine: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and applications.

Uniqueness

2-(chloromethyl)-5-(pentafluoroethoxy)pyridine is unique due to the presence of both the chloromethyl and pentafluoroethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(chloromethyl)-5-(1,1,2,2,2-pentafluoroethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF5NO/c9-3-5-1-2-6(4-15-5)16-8(13,14)7(10,11)12/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWFAMSMUWMDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(C(F)(F)F)(F)F)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.